

(S)-p-SCN-Bn-DOTA chemical structure and properties

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An In-depth Technical Guide on (S)-p-SCN-Bn-DOTA

Introduction

(S)-p-SCN-Bn-DOTA, with the IUPAC name (S)-2,2',2",2"'-(2-(4-

isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid, is a bifunctional chelating agent (BFC) crucial in the development of radiopharmaceuticals.[1] It serves as a molecular bridge, covalently linking a targeting biomolecule, such as a monoclonal antibody or peptide, to a radionuclide. This conjugation is fundamental for applications in targeted radionuclide therapy and molecular imaging techniques like PET and SPECT.[2][3] The core structure features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions.[3][4] The molecule is functionalized with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which enables covalent attachment to primary amine groups on biomolecules.[4]

Chemical Structure and Properties

The structure of **(S)-p-SCN-Bn-DOTA** consists of a macrocyclic DOTA ring functionalized with four carboxyl groups and a benzyl isothiocyanate group at the stereogenic center. This specific configuration allows for both stable chelation of a radionuclide and covalent conjugation to a targeting vector.

Physicochemical Properties



| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | (S)-2,2',2",2"'-(2-(4- isothiocyanatobenzyl)-1,4,7,10 -tetraazacyclododecane- 1,4,7,10-tetrayl)tetraacetic acid | [1] |
| Synonyms | (S)-p-SCN-Bn DOTA, S-2-(4- Isothiocyanatobenzyl)-1,4,7,10 -tetraazacyclododecane tetraacetic acid | [1][4] |
| CAS Number | 1020407-41-3 | [5][6] |
| Molecular Formula | C24H33N5O8S | [1][5][7] |
| Molecular Weight | 551.61 g/mol | [5][7][8] |
| Solubility | H ₂ O: 125 mg/mL (with ultrasonic assistance) | [5] |
| Storage | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Stock solutions: -20°C for up to 1 month, -80°C for up to 6 months. | [1][2][9] |
| Purity | Typically >80% or >95% depending on the supplier. | [1][4] |
| Appearance | To be determined (often a solid). | [1] |

Mechanism of Action and Applications

(S)-p-SCN-Bn-DOTA is a cornerstone in the field of theranostics, enabling both diagnosis and therapy with a single molecular construct. Its bifunctional nature is key to its utility.

• Chelation: The DOTA macrocycle forms a cage-like structure that can encapsulate a variety of radiometals with high thermodynamic stability and kinetic inertness, which is crucial to prevent the release of the radionuclide in vivo.[4] Metals commonly chelated include Gallium-



68 for PET imaging, Lutetium-177 and Yttrium-90 for radiotherapy, and Indium-111 for SPECT imaging.[2][3][10]

• Conjugation: The isothiocyanate (-NCS) group reacts with primary amines (-NH₂) found on the side chains of lysine residues in proteins and peptides.[3] This reaction occurs under mild conditions and forms a stable thiourea bond, covalently linking the chelator to the targeting biomolecule.[4][11]

This dual functionality allows for the creation of radioimmunoconjugates (RICs) for targeted delivery of radiation to tumor cells or other pathological sites.[2][9]

Applications:

- Targeted Radiotherapy: By chelating therapeutic radionuclides like ¹⁷⁷Lu, ⁹⁰Y, or ²²⁵Ac, the resulting conjugate can deliver cytotoxic radiation doses directly to cancer cells that express the target antigen of the conjugated antibody.[10][11]
- PET/SPECT Imaging: When chelated with diagnostic radionuclides such as ⁶⁸Ga, ⁶⁴Cu, or ¹¹¹In, it is used to visualize the location and extent of disease, assess treatment response, and select patients for targeted therapies.[2][4]
- Radioguided Surgery: It can be used as a tracer to help surgeons identify and resect tumor tissue.[7]

Experimental Protocols

The following are generalized protocols for the conjugation of **(S)-p-SCN-Bn-DOTA** to a monoclonal antibody and its subsequent radiolabeling. Optimization is typically required for each specific antibody and radionuclide.

Protocol 1: Conjugation of (S)-p-SCN-Bn-DOTA to an Antibody

This procedure describes the covalent attachment of the chelator to a monoclonal antibody (mAb).

Materials:



- Monoclonal antibody (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., 0.1 M HEPES, pH 8.5-9.0).[12][13]
- (S)-p-SCN-Bn-DOTA.
- Anhydrous DMSO.
- Purification system (e.g., SEC-HPLC or desalting columns like PD-10).[13]
- Buffer for purification (e.g., 0.1 M ammonium acetate, pH 5.5-6.0).[13]

Methodology:

- Antibody Preparation: The antibody buffer is exchanged to a conjugation buffer (e.g., 0.1 M HEPES, pH 8.5-9.0) and concentrated to a final concentration of 5-10 mg/mL using a centrifugal concentrator.[13]
- Chelator Preparation: A stock solution of (S)-p-SCN-Bn-DOTA is prepared in anhydrous DMSO.
- Conjugation Reaction: The DOTA solution is added to the antibody solution at a specific molar ratio (e.g., 1:20 to 1:50, antibody:chelator).[12][14] The reaction mixture is incubated for 1-19 hours at room temperature or overnight at 4°C.[13]
- Purification: The resulting immunoconjugate (mAb-DOTA) is purified from excess, unconjugated chelator using size-exclusion chromatography (SEC) or a desalting column.
 The buffer is exchanged to a formulation suitable for radiolabeling and storage (e.g., 0.1 M ammonium acetate).[13]
- Characterization: The number of chelators per antibody molecule is determined using techniques like MALDI-TOF mass spectrometry.[12][14] Protein integrity is confirmed by SDS-PAGE.[12][14]

Protocol 2: Radiolabeling of the DOTA-Antibody Conjugate

This procedure describes the chelation of a radionuclide by the purified immunoconjugate.



Materials:

- Purified mAb-DOTA conjugate.
- Radionuclide solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃).
- Labeling buffer (e.g., 0.4 M sodium acetate, pH 5.0-5.5).[14]
- Quenching solution (e.g., 50 mM DTPA).
- System for radiochemical purity analysis (e.g., iTLC-SG).[14]

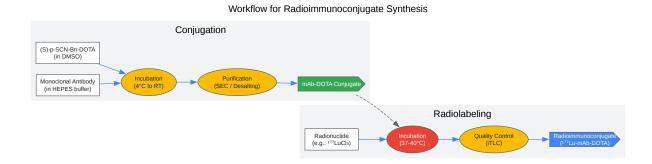
Methodology:

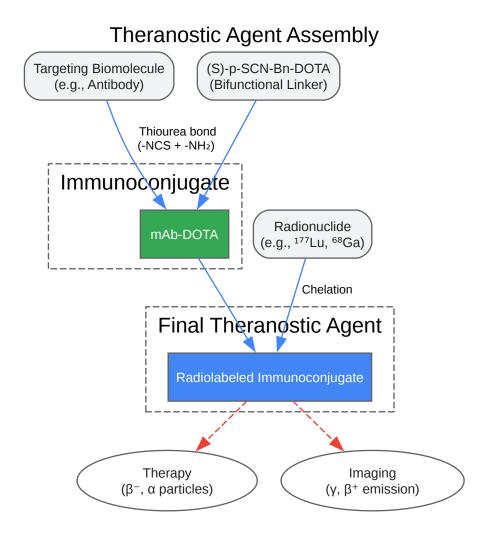
- Labeling Reaction: The mAb-DOTA conjugate is incubated with the radionuclide in the labeling buffer at an optimized temperature (e.g., 37-40°C) for a specific duration (e.g., 60 minutes).[13][14]
- Quenching: The reaction is stopped by adding a quenching solution like DTPA, which chelates any unbound radionuclide.
- Radiochemical Purity (RCP) Analysis: The percentage of radionuclide successfully incorporated into the immunoconjugate is determined using instant thin-layer chromatography (iTLC).[14]
- Stability Assessment: The stability of the final radioimmunoconjugate is tested over time in human serum or a DTPA solution to measure the extent of radionuclide release.[10][14]

Visualizations

The following diagrams illustrate the key processes and concepts related to **(S)-p-SCN-Bn-DOTA**.









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